molecular formula C6H11NO B13337657 (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol

(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol

Cat. No.: B13337657
M. Wt: 113.16 g/mol
InChI Key: NZCBOEIGQAQLCD-RITPCOANSA-N
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Description

(1R,6R)-3-Azabicyclo[410]heptan-1-ol is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the palladium-catalyzed cyclization process suggests potential for industrial application, provided that the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrogen-containing ring structure.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which (1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atom within its structure plays a crucial role in these interactions, potentially forming hydrogen bonds or participating in electron transfer processes. The exact pathways involved depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6R)-3-Azabicyclo[4.1.0]heptan-1-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol

InChI

InChI=1S/C6H11NO/c8-6-3-5(6)1-2-7-4-6/h5,7-8H,1-4H2/t5-,6+/m1/s1

InChI Key

NZCBOEIGQAQLCD-RITPCOANSA-N

Isomeric SMILES

C1CNC[C@@]2([C@H]1C2)O

Canonical SMILES

C1CNCC2(C1C2)O

Origin of Product

United States

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